molecular formula C12H8BrNO2 B1291304 4'-Bromo-2-nitrobiphenyl CAS No. 35450-34-1

4'-Bromo-2-nitrobiphenyl

Cat. No. B1291304
Key on ui cas rn: 35450-34-1
M. Wt: 278.1 g/mol
InChI Key: SVAHHCNTAZYUAT-UHFFFAOYSA-N
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Patent
US09017829B2

Procedure details

17.93 g (64.47 mmol) of 4′-bromo-2-nitrobiphenyl and 56.09 mL (322.37 mmol) of triethyl phosphate were put into a round bottom flask under nitrogen, and then refluxed and agitated for 5 hours. After the reaction was finished, the solvent was removed by distillation, and the column was used at a ratio of hexane:MC=3:2 (v/v) to obtain 7.2 g of 2-bromo-9H-carbazole and 4.26 g of 2-bromo-9-ethyl-9H-carbazole.
Quantity
17.93 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
56.09 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1.P(OCC)(OCC)(O[CH2:20][CH3:21])=O>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[NH:14][C:4]=2[CH:3]=1.[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:8]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:14]([CH2:20][CH3:21])[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
17.93 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
triethyl phosphate
Quantity
56.09 mL
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
agitated for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=2NC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
Name
Type
product
Smiles
BrC1=CC=2N(C3=CC=CC=C3C2C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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